

An In-depth Technical Guide to DNP-X, SE: Properties, Applications, and Methodologies

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Compound of Interest

Compound Name: DNP-X, SE

Cat. No.: B559584

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Abstract

DNP-X, SE (6-(2,4-Dinitrophenyl)aminohexanoic acid, succinimidyl ester) is a crucial amine-reactive building block extensively utilized in biomedical research. Its primary applications lie in the development of probes for immunological detection, leveraging the high affinity of anti-DNP antibodies for the dinitrophenyl hapten. Furthermore, its ability to function as a Förster Resonance Energy Transfer (FRET) quencher makes it a valuable tool in studying molecular interactions. This guide provides a comprehensive overview of the molecular properties of **DNP-X, SE**, detailed protocols for its use in bioconjugation, and an exploration of its role in elucidating immunological signaling pathways.

Core Properties of DNP-X, SE

DNP-X, SE is characterized by its dinitrophenyl moiety, a hexanoic acid spacer, and a succinimidyl ester reactive group. The succinimidyl ester allows for efficient and specific labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

Physicochemical and Spectroscopic Data

The key quantitative properties of **DNP-X, SE** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	394.34 g/mol	[1][2][3][4]
Molecular Formula	C ₁₆ H ₁₈ N ₄ O ₈	[2][5]
CAS Number	82321-04-8	[2][3][5]
Appearance	Light yellow to yellow solid powder	[2]
Solubility	Soluble in anhydrous DMSO and DMF	[4]
Absorption Maximum (λ _{max})	~360 nm	[4][5]
Purity	≥95% (by HPLC)	[5]

Chemical Structure

The chemical structure of **DNP-X, SE** facilitates its function as a labeling reagent. The dinitrophenyl group acts as the hapten, while the NHS ester is the reactive site for conjugation.

Caption: Chemical structure of **DNP-X, SE**.

Experimental Protocols

The following sections provide detailed methodologies for the use of **DNP-X, SE** in common laboratory applications.

Protein Labeling with **DNP-X, SE**

This protocol outlines the steps for conjugating **DNP-X, SE** to a protein via its primary amine groups.

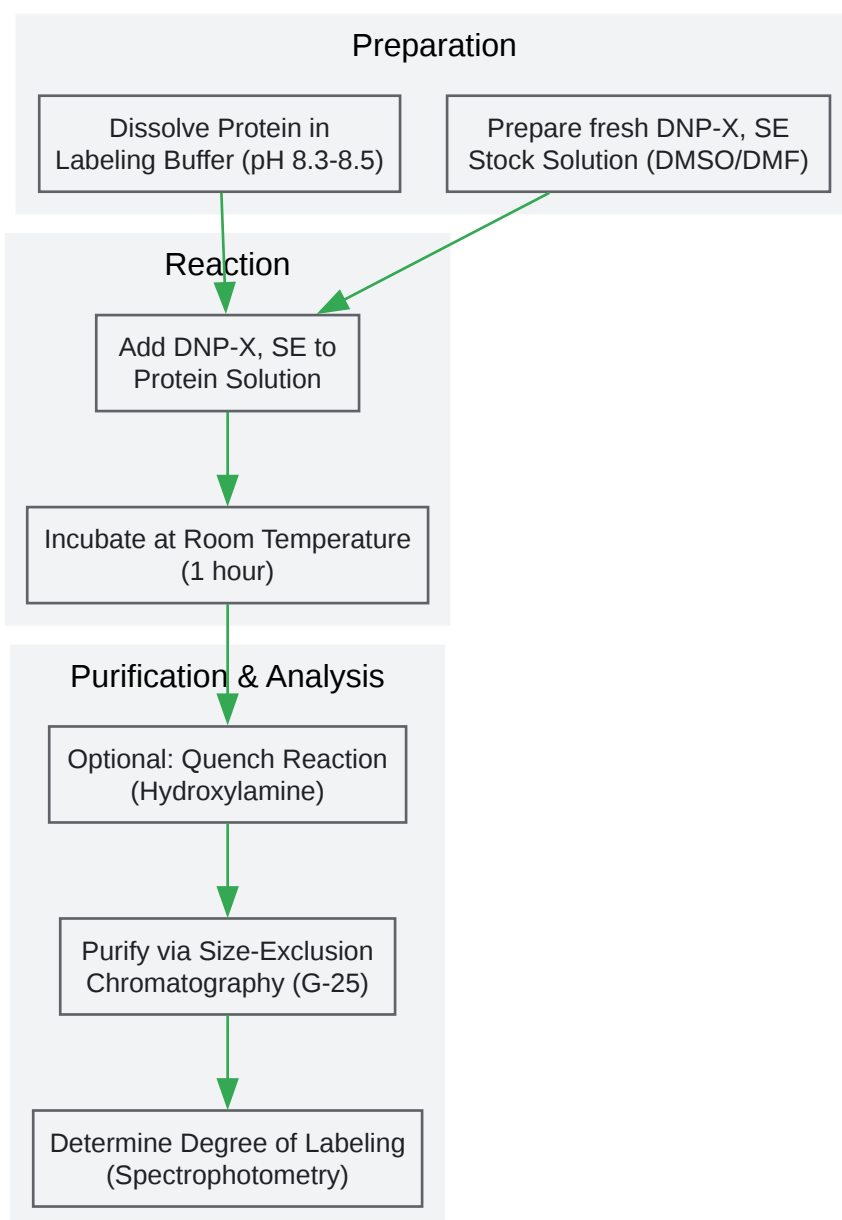
Materials:

- **DNP-X, SE**
- Protein of interest

- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 5-20 mg/mL.[\[6\]](#)
- **DNP-X, SE** Stock Solution: Immediately before use, dissolve **DNP-X, SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[6\]](#)
- Conjugation Reaction: While gently stirring the protein solution, slowly add the **DNP-X, SE** stock solution. A 10-20 fold molar excess of **DNP-X, SE** to the protein is a common starting point, though the optimal ratio should be determined empirically.[\[7\]](#)
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.[\[6\]](#)
- Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for another hour at room temperature.[\[6\]](#)
- Purification: Remove unconjugated **DNP-X, SE** and reaction byproducts by passing the mixture through a size-exclusion chromatography column (e.g., G-25).[\[7\]](#) The DNP-labeled protein will elute first.
- Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~360 nm (for DNP).[\[6\]](#)

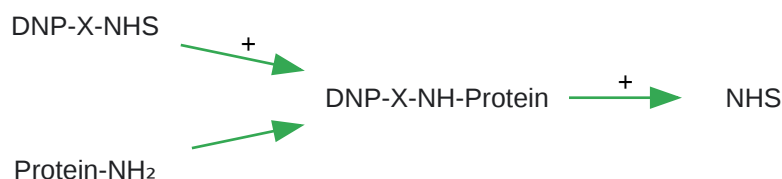


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Caption: Experimental workflow for protein labeling with **DNP-X, SE**.

Amine Labeling Reaction Mechanism

The succinimidyl ester of **DNP-X, SE** reacts with primary amines on biomolecules to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.



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Caption: Reaction of **DNP-X, SE** with a primary amine.

Applications in Immunological Research

DNP-conjugated molecules are invaluable tools for studying immune responses. The DNP hapten, when conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), can elicit a robust antibody response.

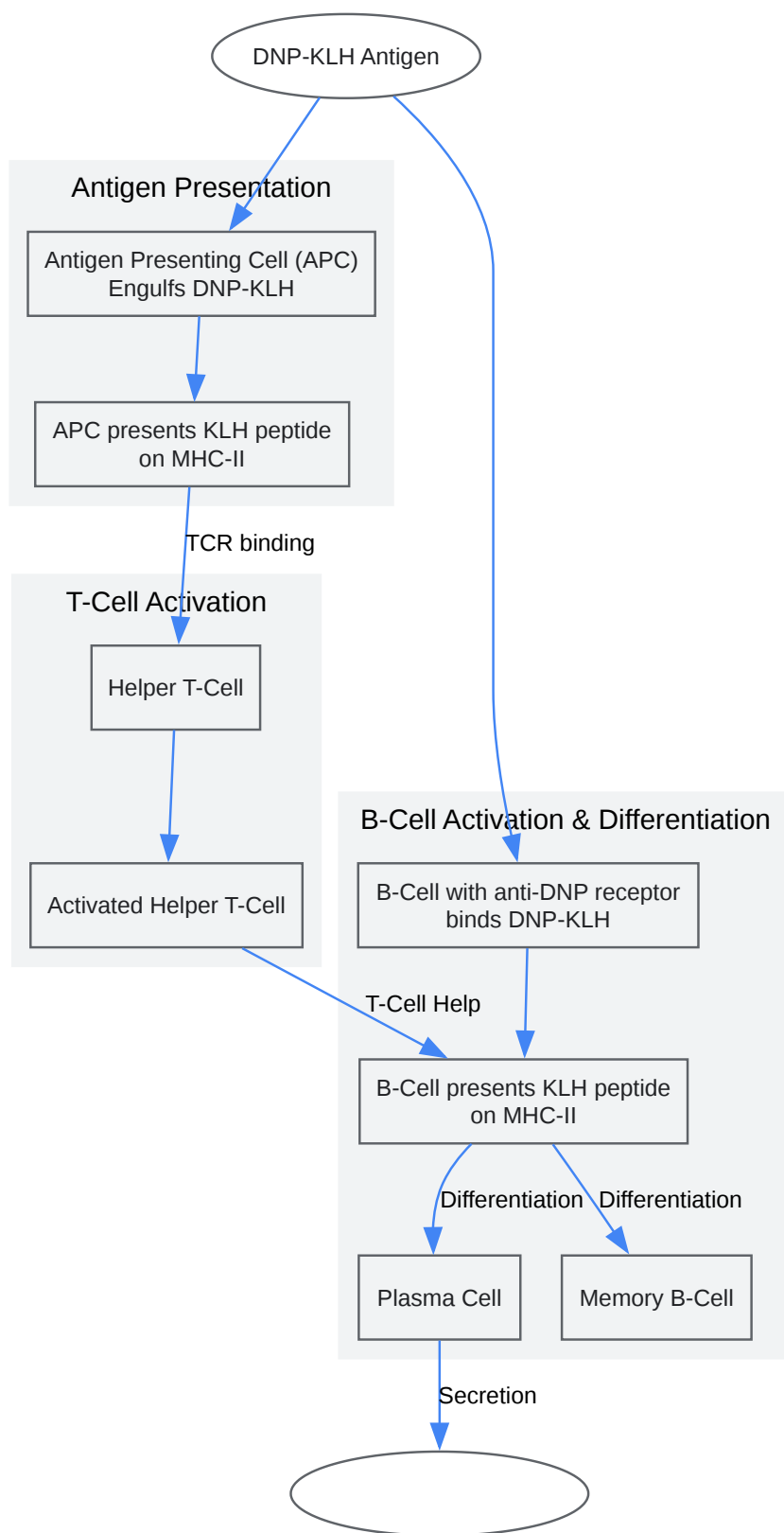
DNP-KLH Induced Humoral Immune Response

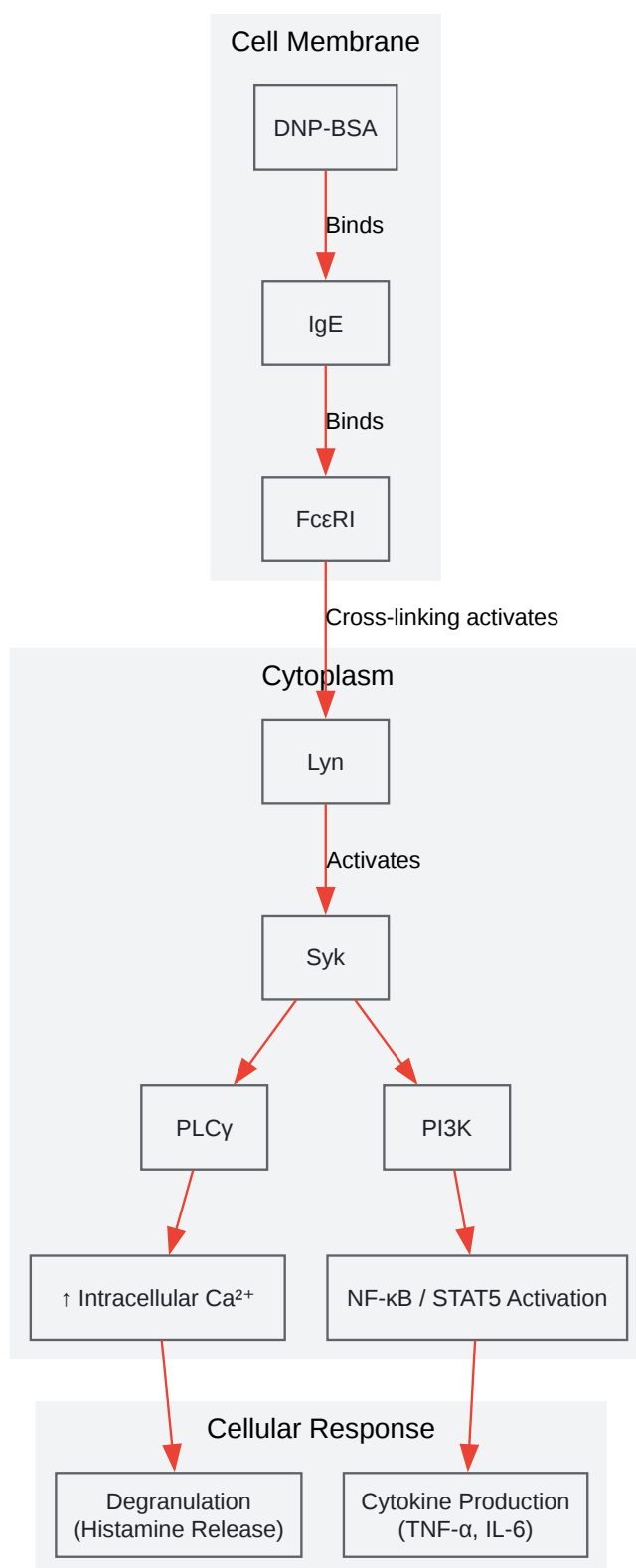
Immunization with DNP-KLH is a standard method for studying the humoral immune response, including B-cell activation, antibody production, and memory B-cell formation.[8]

The general pathway involves:

- **Antigen Presentation:** Antigen-presenting cells (APCs), such as macrophages, engulf and process the DNP-KLH conjugate.[9] They then present KLH-derived peptides on their MHC class II molecules.
- **T-Cell Activation:** Helper T-cells with receptors specific for the KLH peptides bind to the APCs and become activated.[10]
- **B-Cell Activation:** B-cells with surface immunoglobulins (antibodies) that recognize the DNP hapten bind to the DNP-KLH conjugate. The B-cell then internalizes the conjugate and presents KLH peptides on its MHC class II molecules.
- **T-Cell Help and B-Cell Proliferation:** The activated helper T-cell recognizes the KLH peptide on the B-cell and provides co-stimulatory signals, leading to B-cell proliferation and differentiation.[9]

- Antibody Production: Differentiated B-cells (plasma cells) secrete large amounts of anti-DNP antibodies.[10]





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